(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate
Description
(1s,2r,4r)-1,7,7-Trimethylbicyclo[221]hept-2-yl 2-hydroxybenzoate is a chemical compound known for its unique bicyclic structure This compound is a derivative of camphor and salicylic acid, combining the bicyclic framework of camphor with the aromatic ring of salicylic acid
Properties
CAS No. |
560-88-3 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C17H22O3/c1-16(2)11-8-9-17(16,3)14(10-11)20-15(19)12-6-4-5-7-13(12)18/h4-7,11,14,18H,8-10H2,1-3H3/t11-,14+,17+/m1/s1 |
InChI Key |
GAZVSNAEUUUDEK-WHCBVINPSA-N |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3O)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC(=O)C3=CC=CC=C3O |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3O)C)C |
Other CAS No. |
560-88-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate typically involves the esterification of camphor and salicylic acid. The process begins with the preparation of camphor, which is then reacted with salicylic acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of camphorquinone or salicylic acid derivatives.
Reduction: Formation of camphor alcohol or salicyl alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential anti-inflammatory and analgesic properties due to the presence of the salicylic acid moiety.
Medicine: Explored for its potential use in drug formulations, particularly in topical applications for pain relief.
Industry: Utilized in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate involves its interaction with specific molecular targets. The salicylic acid moiety is known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins, which are mediators of inflammation and pain. The bicyclic structure of camphor may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in topical applications.
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics.
Camphor: A bicyclic compound with similar structural features, used in medicinal and industrial applications.
Salicylic acid: The parent compound, widely used for its anti-inflammatory and keratolytic properties.
Uniqueness
(1s,2r,4r)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 2-hydroxybenzoate is unique due to its combination of the bicyclic camphor structure and the aromatic salicylic acid moiety. This dual functionality provides enhanced properties, such as improved membrane penetration and combined anti-inflammatory and analgesic effects, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
